4-Azido-2-fluoro-1-methylbenzene
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Overview
Description
4-Azido-2-fluoro-1-methylbenzene is an organic compound with the molecular formula C7H6FN3 It is characterized by the presence of an azido group (-N3) attached to a benzene ring that also contains a fluorine atom and a methyl group
Scientific Research Applications
4-Azido-2-fluoro-1-methylbenzene has several applications in scientific research:
Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Employed in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Azido-2-fluoro-1-methylbenzene or similar compounds often involves their interaction with biological targets. For instance, 2’-deoxy-2’-β-fluoro-4’-azidocytidine (FNC) displays a potent and long-lasting inhibition of HIV-1 infection by inhibiting HIV-1 reverse transcription and restoring A3G expression in CD4+ T cells .
Safety and Hazards
The safety data sheet for a similar compound, 1-Fluoro-4-nitrobenzene, indicates that it is a combustible liquid that is harmful if swallowed or in contact with skin, and toxic if inhaled . It may cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects .
Future Directions
The future directions for the research and development of 4-Azido-2-fluoro-1-methylbenzene or similar compounds could involve their potential applications in various fields. For instance, 2’-deoxy-2’-β-fluoro-4’-azidocytidine (FNC) has shown potential as a long-lasting pre-exposure prophylactic agent capable of preventing HIV infection . Furthermore, the click chemistry methodology has been used in the field of nucleosides, nucleotides, and nucleic acids for pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-2-fluoro-1-methylbenzene typically involves the introduction of the azido group to a pre-existing fluoromethylbenzene derivative. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-bromo-2-fluoro-1-methylbenzene, is treated with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via the displacement of the bromine atom by the azido group, yielding this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Azido-2-fluoro-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMF under reflux.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azido group.
Comparison with Similar Compounds
4-Azido-2-fluorotoluene: Similar structure but lacks the methyl group.
4-Azido-2-chloro-1-methylbenzene: Contains a chlorine atom instead of a fluorine atom.
4-Azido-2-bromo-1-methylbenzene: Contains a bromine atom instead of a fluorine atom.
Uniqueness: 4-Azido-2-fluoro-1-methylbenzene is unique due to the presence of both an azido group and a fluorine atom on the benzene ring. The fluorine atom imparts distinct electronic properties, influencing the reactivity and stability of the compound. This makes it particularly valuable in the synthesis of fluorinated heterocycles and other complex molecules .
Properties
IUPAC Name |
4-azido-2-fluoro-1-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-5-2-3-6(10-11-9)4-7(5)8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJPSWUXQQLRLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=[N+]=[N-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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